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Compound of Interest

Compound Name: Ro-51

Cat. No.: B15588473 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the immunofluorescent staining of

Rad51 in formalin-fixed paraffin-embedded (FFPE) tissues. Rad51, a key protein in the

homologous recombination DNA repair pathway, forms nuclear foci at sites of DNA double-

strand breaks. Visualizing and quantifying these foci can serve as a biomarker for DNA damage

response and homologous recombination proficiency, with significant implications for cancer

research and the development of targeted therapies such as PARP inhibitors.

The following protocol is a synthesis of established methodologies and provides a

comprehensive workflow from tissue preparation to image analysis. Co-staining with Geminin,

a marker for cells in the S/G2 phase of the cell cycle, is included as an essential step to ensure

that Rad51 foci are quantified in the relevant cell population.

Quantitative Data Summary
For successful and reproducible Rad51 immunofluorescence staining, careful attention to the

concentration of reagents and incubation parameters is critical. The following table summarizes

the key quantitative data for this protocol.
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Parameter Value Notes

Tissue Section Thickness 4 µm
Standard thickness for FFPE

tissue sections.

Deparaffinization (Xylene) 3 changes 5 minutes each.

Rehydration (Ethanol Series) 100%, 90%, 70% 5 minutes each.

Antigen Retrieval Buffer
10 mM Tris / 1 mM EDTA, pH

9.0

Heat-induced epitope retrieval

is crucial.

Antigen Retrieval Method Microwave

Heat until boiling, then

maintain for at least 15

minutes.

Blocking Buffer 1% BSA in Wash Buffer
To prevent non-specific

antibody binding.

Blocking Time 15 minutes At room temperature.

Primary Antibody (Rad51)
Rabbit anti-Rad51 (e.g.,

Abcam ab133534)
Dilution: 1:1000

Primary Antibody (Geminin)
Mouse anti-Geminin (e.g.,

NovoCastra NCL-L)
Dilution: 1:60 - 1:100

Primary Antibody Incubation Overnight
At 4°C in a humidified

chamber.

Secondary Antibody (Anti-

Rabbit)
Fluorophore-conjugated

Dilution as per manufacturer's

recommendation.

Secondary Antibody (Anti-

Mouse)
Fluorophore-conjugated

Dilution as per manufacturer's

recommendation.

Secondary Antibody Incubation 1-2 hours
At room temperature,

protected from light.

Nuclear Counterstain DAPI
Included in the mounting

medium.

Scoring Criteria ≥2 or ≥5 RAD51 foci per

Geminin-positive nucleus

The threshold may need to be

optimized and validated for
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specific tumor types and

treatments.[1][2]

Experimental Workflow Diagram
The following diagram illustrates the key steps in the Rad51 immunofluorescence staining

protocol for FFPE tissues.
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Caption: Workflow for Rad51 Immunofluorescence Staining in FFPE Tissues.
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Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for Rad51 and Geminin co-

immunofluorescence staining on FFPE tissue sections.

1. Deparaffinization and Rehydration

Place slides in a slide rack.

Immerse slides in three changes of xylene for 5 minutes each to remove paraffin.

Rehydrate the tissue sections by sequential immersion in:

100% ethanol for 5 minutes (2 changes).

90% ethanol for 5 minutes.

70% ethanol for 5 minutes.

Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval

Pre-heat the antigen retrieval solution (10 mM Tris, 1 mM EDTA, pH 9.0) in a microwave-safe

container.

Completely submerge the slides in the pre-heated solution.

Microwave the slides until the solution begins to boil.

Maintain a sub-boiling temperature for at least 15 minutes.[3]

Allow the slides to cool to room temperature in the antigen retrieval solution (approximately

20-30 minutes).[3]

Rinse the slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20) for 5 minutes.

3. Blocking
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Carefully dry the area around the tissue section and draw a hydrophobic barrier with a PAP

pen.

Apply blocking buffer (1% BSA in wash buffer) to cover the tissue section.

Incubate for 15 minutes at room temperature in a humidified chamber to block non-specific

antibody binding.[1]

4. Primary Antibody Incubation

Prepare a cocktail of the primary antibodies (e.g., rabbit anti-Rad51 and mouse anti-

Geminin) diluted in antibody diluent.

Tap off the blocking buffer and apply the primary antibody solution to the tissue sections.

Incubate overnight at 4°C in a humidified chamber.[1][4]

5. Secondary Antibody Incubation

Wash the slides three times with wash buffer for 5 minutes each.

Prepare a cocktail of fluorophore-conjugated secondary antibodies (e.g., anti-rabbit and anti-

mouse with distinct fluorophores) diluted in antibody diluent. Protect from light.

Apply the secondary antibody solution to the tissue sections.

Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.[4]

6. Counterstaining and Mounting

Wash the slides three times with wash buffer for 5 minutes each, protected from light.

Rinse briefly in distilled water.

Apply a drop of mounting medium containing a nuclear counterstain (e.g., DAPI).

Carefully place a coverslip over the tissue section, avoiding air bubbles.

Seal the edges of the coverslip with clear nail polish to prevent drying.
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7. Imaging and Analysis

Examine the slides using a fluorescence microscope with the appropriate filter sets for the

chosen fluorophores and DAPI.

Capture images of representative tumor areas.

Identify Geminin-positive cells, which will exhibit nuclear staining.

Within the Geminin-positive cell population, count the number of distinct Rad51 foci in the

nucleus.

Calculate the percentage of Geminin-positive cells that have a Rad51 foci count above a

pre-defined threshold (e.g., ≥2 or ≥5 foci).[1][2][5] This percentage represents the Rad51

score.

Signaling Pathway Diagram
The formation of Rad51 foci is a critical step in the homologous recombination pathway for

DNA double-strand break repair. The following diagram illustrates a simplified representation of

this process.
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Caption: Simplified Homologous Recombination Pathway leading to Rad51 Foci Formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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